B-I09 -

B-I09

Catalog Number: EVT-261849
CAS Number:
Molecular Formula: C16H17NO5
Molecular Weight: 303.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

B-I09 is a potent and selective inhibitor of the enzyme inositol-requiring enzyme-1α (IRE-1) RNase activity. [, , ] It is a tricyclic chromenone-based inhibitor that functions as a prodrug. [, ] B-I09 specifically targets the IRE-1/XBP-1 pathway within the endoplasmic reticulum (ER) stress response. [, , ] This pathway plays a critical role in the survival and proliferation of various cancers, including B-cell leukemia, lymphoma, and multiple myeloma. [, , ]

Future Directions
  • Investigating IRE-1 Phosphorylation: Further research into the role of specific serine phosphorylation of IRE-1 in regulating RIDD and its implications for B-I09 activity. []

D-F07

Compound Description: D-F07 is a tricyclic chromenone-based inhibitor, similar to B-I09, that targets the IRE-1/XBP-1s pathway. Like B-I09, D-F07 is a prodrug containing an aldehyde-masking group. This design allows for strong fluorescence emission, enabling tracking within cells. []

Relevance: D-F07 is structurally related to B-I09 and exhibits a similar mechanism of action, potently suppressing XBP-1s expression in multiple myeloma cells. Both compounds have shown synergistic cytotoxic effects against multiple myeloma, chronic lymphocytic leukemia, and mantle cell lymphoma when combined with PI3K/AKT pathway inhibitors. [] Research suggests that modifications to the salicylaldehyde hydroxy group can fine-tune the stability of the 1,3-dioxane prodrug, potentially leading to stimuli-responsive activities and improved tumor targeting. []

PC-D-F07

Compound Description: PC-D-F07 is a photocaged derivative of D-F07. It incorporates a photolabile structural cage on the hydroxy group of D-F07, enhancing the stability of the 1,3-dioxane acetal protecting group. This modification allows for specific stimulus-mediated control over the inhibitory activity of the compound. []

Relevance: PC-D-F07 is structurally related to both B-I09 and D-F07, belonging to the same class of tricyclic chromenone-based IRE-1 inhibitors. The photocaging strategy employed in PC-D-F07 demonstrates the potential for developing stimuli-responsive prodrugs based on the core structure of B-I09 and D-F07. [] Upon photoactivation, PC-D-F07 releases D-F07, subsequently inhibiting IRE-1 RNase activity. []

BC-B-I09

Compound Description: BC-B-I09 is a derivative of B-I09 modified to incorporate a reactive oxygen species (ROS)-sensitive boronate cage group. This modification aims to achieve stimuli-responsive activity and enhance tumor-targeting efficiency, capitalizing on the elevated ROS levels in cancerous B cells compared to normal B cells. []

Relevance: BC-B-I09 is structurally related to B-I09 and shares its target, the IRE-1/XBP-1s pathway. The addition of the ROS-sensitive boronate cage demonstrates a strategy for improving the specificity and efficacy of B-I09 by leveraging the unique characteristics of the tumor microenvironment. []

BC-D-F07

Compound Description: BC-D-F07 is a derivative of D-F07 modified with a reactive oxygen species (ROS)-sensitive boronate cage group, similar to BC-B-I09. This design aims to achieve stimuli-responsive activity and improved tumor targeting by exploiting the higher ROS levels in cancerous B cells compared to normal B cells. []

Relevance: BC-D-F07 is structurally related to both B-I09 and D-F07, and utilizes the same ROS-sensitive boronate cage strategy for potential improvements in tumor targeting and therapeutic index. [] Studies indicate a potential synergistic effect when combining these boronate caged compounds with Auranofin, a thioredoxin reductase inhibitor, leading to enhanced cancer cell death. []

TC-D-F07

Compound Description: TC-D-F07 is another prodrug derivative of D-F07. It incorporates a thiol-reactive dinitrobenzenesulfonyl (Dns) cage onto the hydroxy group of D-F07, aiming to achieve stimuli-mediated control of its inhibitory activity. This modification allows TC-D-F07 to be activated by intracellular thiols, which are typically elevated in cancerous B cells. []

Overview

B I09 is a chemical compound specifically designed as an inhibitor of the inositol-requiring enzyme 1 (IRE-1), which plays a critical role in the unfolded protein response (UPR). This compound has been investigated for its potential therapeutic applications, particularly in treating diseases linked to proteostasis, such as various forms of leukemia and chronic graft-versus-host disease. B I09 operates by targeting the ribonuclease activity of IRE-1, leading to a reduction in the expression of X-box binding protein 1 (XBP-1) splicing variants, which are often implicated in cancer cell survival and proliferation .

Source and Classification

B I09 is classified as a small molecule inhibitor with the chemical name 7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy. It is recognized for its ability to penetrate cells and inhibit the IRE-1/XBP-1 signaling pathway effectively. The compound is cataloged under CAS number 1607803-67-7 and is available through various suppliers specializing in biochemical research products .

Synthesis Analysis

Methods and Technical Details

The synthesis of B I09 involves multiple steps that focus on optimizing its stability and activity as a prodrug. The development process includes:

  1. Chemical Synthesis: The synthesis employs techniques to modify the compound's structure to enhance its pharmacological properties.
  2. Prodrug Design: B I09 is designed as a prodrug to ensure stability until it reaches its target site within the cell, where it can be activated to exert its inhibitory effects on IRE-1.
  3. Optimization: Researchers have created various analogues of B I09 to fine-tune its pharmacokinetic properties and improve efficacy while minimizing systemic toxicity .
Molecular Structure Analysis

Structure and Data

The molecular structure of B I09 features a tetrahydro-pyran ring connected to a hydroxyl group and a dioxane moiety. This configuration contributes to its ability to interact selectively with the active site of IRE-1.

Key structural data includes:

  • Molecular Weight: Approximately 250.3 g/mol.
  • IC50 Value: The compound exhibits an IC50 value of 1.23 µM, indicating its potency in inhibiting the target enzyme .
Chemical Reactions Analysis

Reactions and Technical Details

B I09 primarily functions through its interaction with the ribonuclease domain of IRE-1, leading to the inhibition of XBP-1 splicing. This process can be summarized as follows:

  1. Binding: B I09 binds to the active site of IRE-1, preventing substrate access.
  2. Inhibition: The inhibition results in decreased levels of spliced XBP-1, which is crucial for promoting cell survival under stress conditions.
  3. Cellular Impact: In preclinical studies, treatment with B I09 has been shown to phenocopy genetic deletion of XBP-1s in various cancer models, effectively reducing tumor growth without significant toxicity .
Mechanism of Action

Process and Data

The mechanism by which B I09 exerts its effects involves several key steps:

  1. Targeting IRE-1: By inhibiting the ribonuclease activity of IRE-1, B I09 disrupts the UPR signaling pathway.
  2. Downregulation of XBP-1s: This leads to reduced expression of XBP-1s, which are known to promote survival signals in leukemic cells.
  3. Therapeutic Outcomes: In mouse models, B I09 has demonstrated significant therapeutic potential by inducing leukemic regression without causing systemic toxicity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

B I09 possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but unstable in aqueous solutions; freshly prepared solutions are recommended for use.
  • Stability: The compound's stability is influenced by its formulation; thus, careful handling is required during storage and preparation .
Applications

Scientific Uses

B I09 has significant applications in scientific research, particularly in:

  • Cancer Research: As an inhibitor of the IRE-1/XBP-1 pathway, B I09 is used to study mechanisms of leukemic cell survival and apoptosis.
  • Therapeutic Development: Its potential as a therapeutic agent against diseases associated with protein misfolding and stress responses makes it a candidate for further clinical development .
  • Preclinical Studies: The compound has been instrumental in validating the role of the UPR in various pathological conditions through animal model studies .
Introduction to B-I09 in Proteostasis and Disease Pathogenesis

Biological Context: IRE-1/XBP-1 Pathway in Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is the primary site for folding and maturation of secretory and transmembrane proteins. Perturbations such as oxidative stress, nutrient deprivation, or high protein synthesis rates lead to accumulation of misfolded proteins, triggering endoplasmic reticulum stress (ERS). To restore proteostasis, cells activate the unfolded protein response (UPR), a tripartite signaling network coordinated by the ER-resident sensors IRE-1 (inositol-requiring enzyme 1), PERK (protein kinase RNA-like ER kinase), and ATF6 (activating transcription factor 6) [1] [10].

IRE-1α, the most evolutionarily conserved UPR branch, functions as both a serine/threonine kinase and endoribonuclease (RNase). Under unstressed conditions, IRE-1α is maintained in an inactive monomeric state through binding with the chaperone BiP (GRP78) in the ER lumen. ERS dissociates BiP, enabling IRE-1α oligomerization, autophosphorylation, and activation of its RNase domain [4] [10]. Activated IRE-1α catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, shifting the reading frame to produce XBP1s (spliced XBP1), a potent transcription factor [2] [10]. XBP1s translocates to the nucleus and upregulates genes critical for:

  • ER expansion (lipid biosynthesis enzymes)
  • Protein folding capacity (chaperones like BiP, PDIs)
  • ER-associated degradation (ERAD) components
  • Antioxidant responses [4] [8] [10]

Prolonged or severe ERS switches IRE-1α signaling from adaptive to pro-apoptotic. Sustained RNase activity initiates Regulated IRE1-Dependent Decay (RIDD), degrading ER-localized mRNAs to reduce protein-folding burden. Paradoxically, RIDD can also degrade specific microRNAs, indirectly promoting apoptosis (e.g., via caspase-2 activation) [7] [8]. Furthermore, hyperactivated IRE-1α recruits TRAF2, activating ASK1/JNK pathways that promote inflammatory cytokine release and cell death [8] [10].

Table 1: Core Components of the Mammalian UPR

UPR SensorActivation MechanismDownstream EffectorsPrimary Adaptive Functions
IRE-1αOligomerization, autophosphorylation, RNase activationXBP1s, RIDD targetsER chaperone upregulation, ERAD enhancement, lipid biosynthesis
PERKDimerization, autophosphorylationATF4, CHOP, Nrf2Global translational attenuation, antioxidant gene expression
ATF6Golgi-mediated proteolysis (S1P/S2P)ATF6(N), ER chaperonesXBP1 transcription induction, ER quality control components

Role of UPR Dysregulation in Oncogenesis and Immune Disorders

Dysregulation of the IRE-1/XBP-1 pathway is a hallmark of numerous pathologies, particularly hematologic malignancies and autoimmune disorders, where it drives disease progression and treatment resistance.

Oncogenesis

In cancer, chronic ERS activation supports tumor survival under microenvironmental stresses (hypoxia, nutrient scarcity). XBP1s is a master regulator of malignant adaptation:

  • Multiple Myeloma (MM): Plasma cells inherently experience high ER load due to immunoglobulin production. MM cells exhibit constitutive XBP1s activity, driving expression of chaperones and ERAD components crucial for survival. Genetic or pharmacological inhibition of IRE-1 RNase (e.g., B-I09) induces apoptosis and sensitizes MM cells to proteasome inhibitors [8] [9].
  • Chronic Lymphocytic Leukemia (CLL) & Burkitt Lymphoma (BL): XBP1s upregulates MYC proto-oncogene expression and sustains lipid biosynthesis pathways essential for rapidly proliferating cells. B-I09 disrupts IRE-1-dependent lipogenesis, causing lethal ER overload in MYC-transformed B-cell malignancies [5] [9].
  • Solid Tumors: Elevated XBP1s correlates with poor prognosis in triple-negative breast cancer and glioblastoma by promoting angiogenesis, invasion, and immunosuppression [8].

Immune Disorders

IRE-1/XBP-1 hyperactivity contributes to antibody-mediated autoimmune diseases:

  • Immunoglobulin G4-Related Disease (IgG4-RD): Pathogenic plasmablasts and plasma cells drive fibrosis and organ damage via excessive antibody production, critically dependent on XBP1s for protein folding capacity. Targeting this pathway ameliorates disease in preclinical models [6].
  • Chronic Graft-Versus-Host Disease (cGVHD): Donor B cells rely on IRE-1/XBP-1 for differentiation and antibody secretion. B-I09 inhibits antibody production without B-cell depletion, preserving anti-tumor immunity (graft-versus-leukemia effect) while suppressing cGVHD [5] [8].

Table 2: IRE-1/XBP-1 Dysregulation in Human Diseases

Disease CategorySpecific PathologyMechanistic Role of IRE-1/XBP-1Functional Consequence
Hematologic MalignanciesMultiple MyelomaConstitutive XBP1s supports immunoglobulin foldingTumor survival, drug resistance
Chronic Lymphocytic LeukemiaIRE-1 RNase sustains MYC-driven lipogenesisCell proliferation, metabolic adaptation
Diffuse Large B-cell LymphomaRIDD evasion enhances survivalApoptosis resistance
Autoimmune DisordersIgG4-Related DiseaseXBP1s enables pathogenic antibody overproductionTissue fibrosis, organ damage
Chronic GVHDIRE-1 RNase promotes donor B-cell differentiationAlloreactive antibody secretion

Rationale for Targeting IRE-1 RNase Activity in Therapeutic Development

Pharmacological inhibition of the IRE-1 RNase domain offers a precision strategy to disrupt pathogenic UPR signaling while sparing essential basal proteostasis. Unlike broad-spectrum ERS modulators (e.g., 4-PBA, TUDCA), selective IRE-1 RNase inhibitors specifically target the adaptive XBP1s and cytotoxic RIDD arms [1] [5] [10]. B-I09 exemplifies this approach:

Mechanism of Action

B-I09 is a first-in-class prodrug designed to inhibit IRE-1 RNase activity. Its active metabolite binds the RNase domain, blocking:

  • XBP1 mRNA splicing: Abrogating XBP1s transcription and downstream gene expression.
  • RIDD activity: Preventing uncontrolled mRNA decay that can trigger apoptosis under chronic stress [5] [9].Chemical tuning of B-I09’s prodrug stability enables spatiotemporal control of RNase inhibition, maximizing on-target effects while minimizing off-tissue toxicity [5].

Therapeutic Advantages

  • Oncology: In preclinical models of CLL and BL, B-I09 induced tumor regression by disrupting IRE-1-dependent lipid homeostasis, causing lethal ER overload in malignant B cells. Crucially, it spared normal lymphocytes, highlighting a therapeutic window [5] [9].
  • Autoimmunity: B-I09 suppressed pathogenic antibody production in IgG4-RD and cGVHD models by targeting plasma cells without broad B-cell depletion. This contrasts with anti-CD20 therapies (e.g., rituximab) that deplete protective B-cell pools [5] [6].
  • Synergy: Combining B-I09 with proteasome inhibitors (e.g., bortezomib) or ER stressors (e.g., chemotherapeutics) enhances cytotoxicity in resistant cancers by disabling compensatory UPR pathways [8] [9].

Translational Validation

Pharmacokinetic studies confirm B-I09 effectively penetrates target tissues (e.g., lymph nodes, bone marrow) and suppresses XBP1s in diseased cells. Consistent efficacy across diverse preclinical models—without systemic toxicity—underscores its potential as a clinical candidate [5].

Properties

Product Name

B I09

IUPAC Name

7-(1,3-dioxan-2-yl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

InChI

InChI=1S/C16H17NO5/c18-12-3-2-10-9-4-5-17-8-11(9)15(19)22-14(10)13(12)16-20-6-1-7-21-16/h2-3,16-18H,1,4-8H2

InChI Key

UYYMWNUDIOPESF-UHFFFAOYSA-N

SMILES

C1COC(OC1)C2=C(C=CC3=C2OC(=O)C4=C3CCNC4)O

Solubility

Soluble in DMSO

Synonyms

B-I09

Canonical SMILES

C1COC(OC1)C2=C(C=CC3=C2OC(=O)C4=C3CCNC4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.